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Acrivastine-d8

Cat. No.: B1156791
M. Wt: 356.49
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Sciences

Deuterium, a stable isotope of hydrogen with an additional neutron, effectively doubles the atomic mass relative to protium (B1232500) (¹H) without being radioactive. youtube.combioscientia.de This significant mass difference, the largest between isotopes of any element, leads to a lower vibrational frequency and greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de This stronger bond results in a higher activation energy required for cleavage, a phenomenon known as the kinetic isotope effect (KIE). symeres.combioscientia.de

The KIE is a cornerstone of deuterium's utility in research. By strategically replacing hydrogen with deuterium at sites of metabolic activity, scientists can slow down metabolic reactions. symeres.comnih.gov This has several important applications:

Elucidating Reaction Mechanisms: Researchers can trace reaction pathways and unravel the intricate steps of chemical transformations by observing the effects of deuterium substitution. thalesnano.comclearsynth.com

Investigating Drug Metabolism: Deuterium labeling allows for the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org By slowing metabolic processes, it can help identify metabolic pathways and potential drug interactions. symeres.comclearsynth.com This can lead to the design of drugs with improved pharmacokinetic profiles, potentially enhancing efficacy and safety. nih.govresearchgate.net

Enhancing Analytical Techniques: Deuterated compounds are crucial in analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. thalesnano.com In NMR, deuterated solvents are routinely used to avoid interference from proton signals, while deuterium labeling can provide structural information about molecules. thalesnano.comclearsynth.com In mass spectrometry, the distinct mass of deuterated compounds allows them to be differentiated from their unlabeled counterparts. acs.org

Rationale for Deuterated Analogs in Quantitative Analytical Methodologies

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), achieving precision and accuracy is paramount. clearsynth.com Deuterated compounds serve as ideal internal standards (IS) for this purpose. thalesnano.comchromforum.org An internal standard is a known quantity of a compound added to a sample to correct for variations that can occur during analysis. monadlabtech.com

The rationale for using deuterated analogs as internal standards is based on their unique properties:

Similar Physicochemical Properties: Deuterated standards are chemically almost identical to the analyte (the substance being measured). monadlabtech.comcaymanchem.com This ensures they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. caymanchem.comsplendidlab.com

Co-elution: Ideally, a deuterated internal standard co-elutes with the unlabeled analyte during chromatography. splendidlab.com This means they experience the same matrix effects—interference from other components in a complex sample—which can suppress or enhance the ionization signal. clearsynth.commonadlabtech.com By tracking the signal of the known quantity of the deuterated standard, variations in the analyte's signal due to these effects can be accurately corrected. clearsynth.com

Distinct Mass: Despite their chemical similarity, the deuterated standard has a higher mass, allowing the mass spectrometer to easily distinguish it from the analyte. clearsynth.comnih.gov This prevents signal overlap and ensures accurate quantification.

The use of stable isotope-labeled internal standards, especially deuterated ones, is widely considered the gold standard in quantitative bioanalysis, significantly improving the robustness and reliability of LC-MS assays. acanthusresearch.comsplendidlab.comscispace.com

Overview of Acrivastine-d8 as a Research Probe and Analytical Standard

Acrivastine (B1664353) is a second-generation antihistamine used to relieve symptoms of allergic reactions. patsnap.comveeprho.com It acts by selectively inhibiting peripheral H1 receptors. patsnap.com

This compound is a deuterated analog of acrivastine, where eight hydrogen atoms have been replaced by deuterium. veeprho.comschd-shimadzu.com This stable isotope-labeled compound serves primarily as an internal standard for the quantitative analysis of acrivastine in biological samples. veeprho.com Its application is crucial in pharmacokinetic studies, therapeutic drug monitoring, and clinical or forensic analysis. veeprho.com By using this compound, researchers can achieve highly accurate and precise measurements of acrivastine concentrations, which is essential for understanding its behavior in the body. veeprho.com

Interactive Data Table: Properties of this compound

Property Value Source
Chemical Formula C₂₂H₁₆D₈N₂O₂ schd-shimadzu.com
Molecular Weight 356.49 g/mol schd-shimadzu.com
Parent Drug Acrivastine veeprho.com
Primary Application Internal Standard veeprho.com
Analytical Techniques LC-MS, Mass Spectrometry splendidlab.comveeprho.com
Min. Isotopic Enrichment 98% ²H schd-shimadzu.com
Synonyms [²H₇]-(2E)-3-[6-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-2-propenoic acid schd-shimadzu.com

Properties

Molecular Formula

C₂₂H₁₆D₈N₂O₂

Molecular Weight

356.49

Synonyms

(2E)-3-[6-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-2-propenoic Acid-d8;  BW 0270C-d8;  BW 825C-d8;  BW A825C-d8;  Semprex-d8;  (E,E)-3-[6-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-propenoic Acid-d8;  (

Origin of Product

United States

Advanced Analytical Characterization of Acrivastine D8

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Confirmation

Mass spectrometry is a cornerstone technique for the analysis of stable isotope-labeled compounds. acs.org It directly measures the mass-to-charge ratio (m/z) of ions, allowing for the clear differentiation between the labeled compound and its unlabeled analogue based on their mass difference. wikipedia.org For Acrivastine-d8, MS is employed to confirm the incorporation of eight deuterium (B1214612) atoms and to quantify the isotopic purity, which is the percentage of the deuterated species relative to any residual unlabeled Acrivastine (B1664353).

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition. This capability is crucial for confirming the identity of this compound and distinguishing it from other potential isobaric interferences—impurities that may have the same nominal mass but a different exact mass. By comparing the experimentally measured accurate mass to the theoretical calculated mass, HRMS confirms the successful synthesis and provides a high degree of confidence in the compound's identity. It is a powerful tool for simultaneously assessing isotopic enrichment and chemical purity. nih.gov

Table 1: Theoretical Mass Data for Acrivastine and this compound

Compound Chemical Formula Monoisotopic Mass (Da)
Acrivastine C₂₂H₂₅N₃O₂ 363.1947

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem Mass Spectrometry (MS/MS) is utilized to gain structural information and further confirm the location of the isotopic labels. nih.gov In an MS/MS experiment, the precursor ion of this compound (e.g., [M+H]⁺ at m/z 372.2) is selected and subjected to fragmentation. The resulting product ions are then analyzed. By comparing the fragmentation pattern of this compound with that of unlabeled Acrivastine, analysts can deduce where the deuterium atoms reside on the molecule. If a fragment ion shows a mass shift corresponding to the number of deuterium atoms it contains, it confirms the label's position within that structural piece. This method provides strong evidence that the deuterium atoms have been incorporated into the desired, stable positions on the molecule.

Table 2: Hypothetical MS/MS Fragmentation Analysis for Label Confirmation

Precursor Ion Precursor m/z Fragment Ion Description Unlabeled Fragment m/z Labeled Fragment m/z Mass Shift (Da) Interpretation
Acrivastine [M+H]⁺ 364.2 Pyridyl-propenyl moiety 134.1 134.1 0 Deuterium labels are not on this fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Localization

While MS/MS provides strong evidence for the location of isotopic labels, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise, atom-specific position of deuterium substitution. acs.orgwikipedia.org In ¹H (proton) NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal in the spectrum. By comparing the ¹H NMR spectrum of this compound to that of an authentic Acrivastine standard, the exact sites of deuteration can be unequivocally confirmed by identifying the absent proton signals. Furthermore, the integration of the remaining proton signals can be used to assess the level of isotopic incorporation at each site. ²H (deuterium) NMR can also be performed to directly observe the signals from the incorporated deuterium atoms, further confirming their chemical environment.

Chromatographic Purity and Impurity Profiling Methodologies

Chromatographic techniques are essential for separating the main compound, this compound, from any process-related impurities, isomers, or the residual unlabeled Acrivastine. This separation is critical for accurate quantification and for ensuring that the analytical standard is free from components that could interfere with experimental results.

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the purity assessment of non-volatile compounds like this compound. Typically, a reversed-phase HPLC method coupled with a UV or MS detector is used. The method is optimized to achieve baseline separation of this compound from all known and potential impurities. The chemical purity is then determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. It is important to note that deuterium labeling can sometimes lead to a slight shift in chromatographic retention time compared to the unlabeled compound due to differences in intermolecular interactions. nih.gov

Table 3: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time-programmed gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful separation technique, primarily suited for volatile and thermally stable compounds. Due to the low volatility and polar nature of Acrivastine, direct analysis by GC is challenging without chemical derivatization to increase its volatility. However, GC-MS can be a valuable tool for identifying and quantifying any volatile organic impurities that may be present from the synthesis process. In contrast to HPLC, the retention time shifts caused by deuterium labeling are often less pronounced in GC. nih.gov

Applications of Acrivastine D8 in Quantitative Bioanalytical Chemistry

Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Mass Spectrometry

Acrivastine-d8 is widely employed as an internal standard in analytical and pharmacokinetic research. veeprho.com The incorporation of deuterium (B1214612) atoms increases its mass, allowing it to be distinguished from the unlabeled acrivastine (B1664353) by a mass spectrometer. acanthusresearch.com This property is fundamental to its function as an effective internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. veeprho.com Stable isotope-labeled standards like this compound are considered the gold standard for quantitative mass spectrometry because they share very similar chemical and physical properties with their non-labeled counterparts. acanthusresearch.comscioninstruments.com

Compensation for Matrix Effects in Complex Biological Matrices

Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous components. ijpsjournal.comnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. scioninstruments.comnih.gov Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate and unreliable quantification. nih.govut.ee

This compound, being chemically almost identical to acrivastine, experiences nearly the same matrix effects during sample preparation and analysis. acanthusresearch.commdpi.com By adding a known amount of this compound to the biological sample before processing, any variations in the signal due to matrix effects will affect both the analyte and the internal standard proportionally. mdpi.com The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out the variability introduced by the matrix. mdpi.com This compensation is crucial for achieving accurate results in complex biological matrices where matrix effects can be significant. nih.govrsc.org

Enhancement of Precision, Accuracy, and Reproducibility

The use of this compound as an internal standard significantly enhances the precision, accuracy, and reproducibility of bioanalytical methods. veeprho.comthermofisher.com Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. nih.gov Reproducibility is the ability of a method to yield consistent results under varied conditions. ajpaonline.com

Bioanalytical Method Development and Validation for Acrivastine Quantification

The development and validation of a bioanalytical method are critical steps to ensure its suitability for its intended purpose. labmanager.com This process involves a series of experiments to demonstrate that the method is reliable and can accurately and precisely measure the concentration of acrivastine in a given biological matrix. ijpsjournal.comrfppl.co.in

Evaluation of Accuracy and Precision

The accuracy and precision of the bioanalytical method are evaluated by analyzing quality control (QC) samples at multiple concentration levels spanning the expected range of the study samples. science.goveuropa.eu These QC samples are prepared by spiking a known amount of acrivastine into the same biological matrix as the study samples. europa.eu

As per regulatory guidelines, the accuracy is expressed as the percent deviation of the mean measured concentration from the nominal concentration, which should typically be within ±15% (±20% for the lower limit of quantification, LLOQ). europa.eu Precision is determined by calculating the coefficient of variation (%CV) of the measurements, which should also not exceed 15% (20% for the LLOQ). europa.eu Both intra-day (within the same day) and inter-day (on different days) accuracy and precision are assessed to ensure the method's reliability over time. science.goveuropa.eu

A study on the simultaneous determination of acrivastine and pseudoephedrine in human plasma using LC-MS/MS reported a method with a lower limit of quantitation (LLOQ) of 1.52 ng/mL for acrivastine and good linearity in the range of 1.52–606.00 ng/mL. nih.gov The accuracy and precision of this method were within the required limits. nih.gov

Table 1: Representative Accuracy and Precision Data for Acrivastine Quantification

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.51.45-3.38.5
Low5.05.10+2.06.2
Medium50.048.5-3.04.8
High500.0505.0+1.03.5

Note: The data in this table is illustrative and based on typical acceptance criteria for bioanalytical method validation.

Assessment of Analyte Recovery and Ionization Consistency

Analyte recovery is a measure of the efficiency of the extraction process. ajpaonline.com It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery. innovareacademics.in

Ionization consistency, or the absence of significant relative matrix effects, is assessed by comparing the response of the analyte in post-extraction spiked samples from different sources of the biological matrix. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial in this assessment, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting for these effects. mdpi.com

For the simultaneous determination of acrivastine and pseudoephedrine, the mean recovery for acrivastine ranged from 91.82% to 98.46%. nih.gov This indicates an efficient and consistent extraction process.

Table 2: Analyte Recovery and Matrix Effect Evaluation

ParameterAcrivastineThis compound (IS)
Extraction Recovery (%)
Low QC92.593.1
Medium QC95.896.2
High QC98.197.9
Matrix Factor
Lot 10.980.99
Lot 21.031.02
Lot 30.950.96
Lot 41.051.04
Lot 50.991.00
IS-Normalized Matrix Factor CV (%) 2.1-

Note: The data in this table is illustrative. Matrix Factor is the ratio of the analyte peak area in the presence of matrix to the peak area in neat solution. An IS-Normalized Matrix Factor CV (%) of <15% is generally considered acceptable.

Linearity and Calibration Curve Construction in Trace Analysis

In quantitative bioanalytical chemistry, establishing a linear relationship between the concentration of an analyte and the instrument's response is fundamental for accurate measurement. This compound, a deuterium-labeled analog of Acrivastine, serves as an ideal internal standard (IS) in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise quantification of Acrivastine in biological matrices like human plasma. europa.euveeprho.com The construction of a calibration curve is a critical step in the validation of any bioanalytical method.

The process involves preparing a series of calibration standards by spiking a blank biological matrix with known concentrations of Acrivastine and a constant concentration of the internal standard, this compound. These standards are then processed and analyzed. The instrument response is measured as the peak area ratio of the analyte (Acrivastine) to the internal standard (this compound).

A calibration curve is generated by plotting this peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis). The relationship is typically described by the linear equation y = mx + c, where 'm' is the slope and 'c' is the intercept. Linear regression analysis, specifically the method of least squares, is used to determine the line of best fit for the data points.

The linearity of the method is evaluated over a specific concentration range. For a method to be considered linear, the correlation coefficient (r) or the coefficient of determination (r²) should be close to 1. For instance, a validated LC-MS/MS method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma demonstrated good linearity for acrivastine in the range of 1.52 to 606.00 ng/mL, with a correlation coefficient (r) of ≥ 0.996. nih.govresearchgate.net Another LC-MS/MS method for acrivastine in human plasma was validated over a concentration range of 0.5 to 205.170 ng/mL. innovareacademics.in A separate high-performance liquid chromatography (HPLC) method showed linearity with a coefficient of determination (r²) of 0.9998. The acceptance criteria for linearity are typically a correlation coefficient (r) of 0.99 or greater.

The following table summarizes the linearity parameters from various validated methods for Acrivastine analysis, where this compound or another suitable compound was used as the internal standard.

Linearity Range (ng/mL)Correlation CoefficientAnalytical MethodReference
1.52 - 606.00r ≥ 0.996LC-MS/MS nih.gov
0.5 - 205.170Not SpecifiedLC-MS/MS innovareacademics.in
50-150% of nominalr² = 0.9998HPLC

Stability Evaluation of Analyte and Internal Standard in Research Samples

Ensuring the stability of both the analyte (Acrivastine) and the internal standard (this compound) throughout the entire process of sample collection, handling, storage, and analysis is a cornerstone of bioanalytical method validation. europa.eu Stability studies are designed to evaluate whether the concentration of the analytes changes under various conditions that the research samples might encounter. benthamopen.comcelegence.com According to regulatory guidelines, the stability of the analyte and internal standard should be tested in the biological matrix. europa.eu

For Acrivastine and its internal standard this compound, stability is assessed under a series of conditions using quality control (QC) samples at low and high concentrations. The mean concentration of the stored QC samples is compared against freshly prepared samples, and the deviation should typically be within ±15% for the analyte to be considered stable. europa.eu

Key stability evaluations include:

Freeze-Thaw Stability: This test assesses the effect of repeated freezing and thawing cycles on the analyte. Samples are frozen (e.g., at -20°C or -80°C) and thawed at room or processing temperature for at least two to three cycles, mimicking the potential handling of study samples. benthamopen.comcelegence.com

Short-Term (Bench-Top) Stability: This evaluation determines the stability of the analytes in the biological matrix at room temperature for a period that equals or exceeds the time samples might be left on a laboratory bench during processing. europa.eu

Long-Term Stability: To ensure sample integrity during storage, long-term stability is tested by keeping QC samples frozen at a specified temperature (e.g., -20°C or -70°C) for a duration that is longer than the period from sample collection to the completion of analysis. europa.eumdpi.com

Stock Solution Stability: The stability of the stock solutions of both Acrivastine and this compound is evaluated at room temperature and under refrigeration to ensure their integrity before being used to prepare calibration standards and QC samples. europa.eu

Post-Preparative Stability: This test determines the stability of the processed samples, including the final extract, while they are in the autosampler before injection into the analytical instrument.

Forced degradation studies are also performed to demonstrate the stability-indicating nature of an analytical method. Acrivastine has been subjected to stress conditions as per International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and light. researchgate.net Studies have shown that Acrivastine is stable under basic, oxidative, thermal, and photolytic conditions but demonstrates degradation under acidic hydrolysis. researchgate.net Another report confirms that the chemical is stable under normal conditions. lgcstandards.com

The table below summarizes the stability profile of Acrivastine under various conditions as reported in scientific literature. The stability of the internal standard, this compound, is expected to be analogous to that of Acrivastine and is evaluated concurrently during method validation.

Stability TestConditionStability OutcomeReference
Acid Hydrolysis1 N HCl, 60°C, 4 hoursDegradation observed researchgate.net
Base HydrolysisNot SpecifiedStable researchgate.net
OxidationNot SpecifiedStable researchgate.net
Thermal DegradationNot SpecifiedStable researchgate.net
Photolytic DegradationNot SpecifiedStable researchgate.net
General StorageNormal ConditionsStable lgcstandards.com

Application in Metabolic Fate Elucidation and Mechanistic Studies

Tracing Metabolic Pathways of Parent Compounds

Stable isotope labeling is a fundamental technique for determining the metabolic pathways of drugs. scitechnol.com By introducing a labeled compound like Acrivastine-d8, scientists can track its journey through various metabolic processes in the body. scitechnol.commetsol.com This information is vital for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). metsol.comacs.org

The primary metabolite of acrivastine (B1664353) is its propionic acid analogue, formed through the reduction of the acrylic acid side chain. mims.com Studies have shown that a significant portion of acrivastine is excreted unchanged in the urine, along with its active metabolite. mims.comdrugbank.compatsnap.com Acrivastine is minimally metabolized in the liver. drugs.com

In vitro metabolic studies using liver microsomes and hepatocytes are standard procedures for predicting a drug's metabolic stability and clearance in the body. admescope.comnuvisan.com These systems contain the primary enzymes responsible for drug metabolism. admescope.com Microsomes are rich in cytochrome P450 (CYP) enzymes, which are key players in oxidative metabolism, while hepatocytes contain a broader range of metabolic enzymes, including those for conjugation reactions. admescope.commmv.org

While specific studies detailing the use of this compound in microsomal and hepatocyte assays are not extensively published in the provided results, the general methodology involves incubating the deuterated compound with these liver preparations. nuvisan.com By analyzing the samples over time with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify the metabolites formed. nuvisan.com The use of a deuterated standard like this compound in these assays helps to accurately determine the rate of metabolism and the intrinsic clearance of the parent drug, acrivastine. clearsynth.comnuvisan.com Comparing the metabolic profiles from microsomes and hepatocytes can provide a comprehensive picture of the drug's hepatic metabolism. nih.gov

Table 1: Common In Vitro Systems for Metabolic Studies

In Vitro System Primary Focus Key Enzymes Information Gained
Liver Microsomes Oxidative Metabolism Cytochrome P450s (CYPs) CYP-mediated clearance, metabolite identification
Hepatocytes Oxidative & Conjugative Metabolism CYPs, UGTs, SULTs, etc. Overall hepatic clearance, broader metabolite profile

This table summarizes the primary applications of common in vitro systems in drug metabolism research.

Ex vivo and in vivo studies in animal models are crucial for understanding the complete picture of a drug's metabolic fate in a living organism. researchgate.net These studies help to confirm the findings from in vitro assays and provide insights into factors like tissue distribution and excretion routes that cannot be fully replicated in vitro. nih.govgoogleapis.com

In a typical in vivo study, this compound would be administered to an animal model. researchgate.net Biological samples such as blood, urine, and feces are then collected over a period of time. scitechnol.com The use of the deuterium-labeled compound allows for the precise measurement of the parent drug and its metabolites in these complex biological matrices, often using LC-MS/MS. clearsynth.comscbt.com This helps in determining pharmacokinetic parameters and understanding the primary routes of elimination. drugbank.com For acrivastine, studies have shown that it is rapidly absorbed and primarily excreted via the kidneys. mims.comdrugbank.com

Ex vivo studies can also be conducted, where tissues or organs are collected from an animal previously dosed with this compound to analyze the distribution and metabolism of the compound in specific locations. nih.gov

In Vitro Metabolic Studies Using Microsomes and Hepatocytes

Elucidation of Enzyme Kinetics and Reaction Mechanisms through Isotopic Labeling

Isotopic labeling is a powerful technique for investigating enzyme kinetics and the mechanisms of chemical reactions. symeres.comsquarespace.com The substitution of an atom with its heavier isotope, such as replacing hydrogen with deuterium (B1214612), can alter the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step. researchgate.netprinceton.edu

While specific studies on this compound for this purpose are not detailed in the search results, the general principle involves comparing the rate of metabolism of acrivastine with that of this compound by a specific enzyme or enzyme system. plos.org If a significant difference in the reaction rate is observed, it suggests that the C-D bond is involved in the rate-limiting step of the metabolic transformation. nih.gov This information is invaluable for understanding how metabolic enzymes interact with the drug at a molecular level. nih.gov

Analysis of Deuterium Isotope Effects on Chromatographic Behavior and Separation

In chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds. mdpi.comcchmc.org This is known as the chromatographic isotope effect.

Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC. cchmc.org This effect is attributed to differences in the strength of intermolecular interactions between the analyte and the stationary phase. mdpi.com While often small, this separation can be significant in high-resolution chromatography. cchmc.org The use of this compound as an internal standard in chromatographic assays requires careful consideration of any potential chromatographic shifts relative to the unlabeled acrivastine to ensure accurate quantification. cerilliant.com The stability of the deuterium label is also a critical factor, as any loss of deuterium could compromise the accuracy of the analysis. sigmaaldrich.com

Quality Control and Reference Standard Applications of Acrivastine D8

Development and Certification as a Reference Material

The development and certification of Acrivastine-d8 as a reference material are governed by stringent international standards to ensure its quality and suitability for its intended analytical purpose. The primary standard governing the competence of reference material producers is ISO 17034. dakks.deansi.org This standard outlines the requirements for the production of high-quality, certified reference materials (CRMs), ensuring their consistency, reliability, and traceability. excedr.com

The process begins with the synthesis of this compound, where deuterium (B1214612) atoms are incorporated into the Acrivastine (B1664353) molecule. This isotopic labeling is crucial as it imparts a different mass-to-charge ratio (m/z) compared to the non-labeled Acrivastine, allowing for its differentiation in mass spectrometry-based analytical techniques. clearsynth.com

Following synthesis, the material undergoes a rigorous certification process. This involves a comprehensive characterization to confirm its chemical identity and to determine its purity and isotopic enrichment. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), and mass spectrometry are employed for structural elucidation and to confirm the position and extent of deuterium labeling. sigmaaldrich.com The chemical purity is often determined by a mass balance approach or by qNMR. sigmaaldrich.com

Accreditation bodies, following standards like ISO 17034, assess the competence of the reference material producer. ansi.orgexcedr.com This ensures that the entire process, from production and characterization to the assignment of property values and stability assessment, is conducted in a controlled and validated manner. ansi.orgriccachemical.com The certified value of the reference material is often traceable to the International System of Units (SI). riccachemical.com A certificate of analysis (CoA) is issued, which provides detailed information about the certified properties of the material, its traceability, and the uncertainty of the certified values.

Table 1: Typical Specifications for this compound Reference Material

ParameterSpecification
Chemical Formula C₂₂H₁₆D₈N₂O₂
Molecular Weight 356.49 g/mol
Minimum Chemical Purity ≥98.0%
Minimum Isotopic Enrichment ≥98% ²H

Note: These specifications are typical and may vary between different suppliers.

Use in Impurity Profiling and Quantification of Acrivastine and Related Substances

The control of impurities in active pharmaceutical ingredients (APIs) like Acrivastine is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. veeprho.com this compound plays a vital role as an internal standard in the analytical methods used for impurity profiling and quantification.

Impurities in Acrivastine can originate from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products). veeprho.com Some known impurities of Acrivastine include Acrivastine Z-Isomer and 2,3-Dihydro Acrivastine. veeprho.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the separation and quantification of these impurities. researchgate.netresearchgate.net In these methods, a known amount of this compound is added to the sample as an internal standard. clearsynth.com

The principle of using a deuterated internal standard lies in its similar chemical and physical properties to the analyte of interest (Acrivastine and its impurities). researchgate.net It co-elutes or elutes very closely to the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. researchgate.net However, due to the mass difference, the internal standard can be distinguished from the analyte by the mass spectrometer.

By comparing the peak area ratio of the analyte to the known concentration of the internal standard (this compound), the concentration of the analyte in the sample can be accurately determined. clearsynth.com This method, known as isotopic dilution analysis, effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of impurities. clearsynth.com

Research has demonstrated the development and validation of HPLC and LC-MS/MS methods for the determination of Acrivastine and its related substances. researchgate.netresearchgate.net While not always explicitly stated, the use of a stable isotope-labeled internal standard like this compound is a standard and recommended practice in such validated analytical procedures to ensure their robustness and reliability. edqm.euajrconline.orgeuropa.eu

Table 2: Known Impurities of Acrivastine

Impurity NameCAS Number
Acrivastine Impurity 187848-99-5
Acrivastine Z Isomer1057138-89-2
2,3-Dihydro Acrivastine87849-01-2

Standardization of Analytical Assays in Research Laboratories

In research laboratories, particularly in the fields of pharmacokinetics and bioanalysis, the standardization of analytical assays is crucial for generating reliable and reproducible data. innovareacademics.in this compound is an indispensable tool for the standardization of various analytical assays developed for the quantification of Acrivastine in biological matrices such as plasma. veeprho.comnih.gov

Pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely on accurate measurement of drug concentrations in biological fluids over time. fda.govnih.govnih.gov LC-MS/MS has become the method of choice for these studies due to its high sensitivity, selectivity, and speed. nih.gov

In the development and validation of these LC-MS/MS assays, this compound is used as an internal standard to ensure the accuracy and precision of the results. clearsynth.com The validation of such bioanalytical methods is performed according to strict regulatory guidelines, which include the assessment of parameters such as linearity, accuracy, precision, selectivity, and stability. innovareacademics.innih.gov

For instance, a validated LC-MS/MS method for the simultaneous determination of Acrivastine and pseudoephedrine in human plasma has been reported, where an internal standard was used to ensure the reliability of the pharmacokinetic data obtained. nih.gov In such a study, this compound would be the ideal internal standard for Acrivastine. researchgate.net The use of this compound helps to correct for any variability during the sample extraction process from the complex biological matrix and any fluctuations in the instrument's performance. clearsynth.com

Emerging Research and Future Directions for Acrivastine D8 Applications

Integration with Novel Analytical Platforms

Acrivastine-d8 is a deuterium-labeled version of Acrivastine (B1664353), which is primarily utilized as an internal standard for analytical and pharmacokinetic research. veeprho.com The integration of this compound with novel analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has significantly enhanced the precision and accuracy of bioanalytical methods. This stable isotope-labeled compound is crucial for the precise quantification of Acrivastine in biological samples, as it helps to correct for variability during sample preparation and analysis, including matrix effects and ion suppression. veeprho.comvulcanchem.comnih.gov

The development and validation of LC-MS/MS methods for the simultaneous determination of acrivastine and other compounds in human plasma have been a key area of research. nih.govebi.ac.ukresearchgate.net These methods are essential for pharmacokinetic studies, bioavailability and bioequivalence investigations. researchgate.netinnovareacademics.in Deuterated internal standards like this compound are preferred in these assays because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and ionization, which leads to more reliable and reproducible results. nih.govbioanalysis-zone.com

A typical LC-MS/MS method for Acrivastine involves specific transitions monitored in multiple reaction monitoring (MRM) mode. For instance, the transition for Acrivastine is often m/z 349→278. nih.gov The use of a deuterated internal standard such as this compound, with a different mass-to-charge ratio (e.g., m/z 374.3 [M+H]+ for this compound), allows for its simultaneous detection and quantification alongside the non-labeled drug.

ParameterDescriptionReference
Analytical PlatformLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govebi.ac.uk
Function of this compoundInternal Standard for precise quantification veeprho.comvulcanchem.com
Key AdvantageMitigates matrix effects and ion suppression, improving accuracy vulcanchem.comnih.gov
Monitored Transition (Acrivastine)m/z 349→278 nih.gov
ApplicationPharmacokinetic studies, bioequivalence and bioavailability investigations nih.govresearchgate.netinnovareacademics.in

Advancements in Deuteration Technologies for Enhanced Research Utility

The utility of this compound in research is intrinsically linked to advancements in deuteration technologies. Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium (B1214612), can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, often mediated by enzymes like cytochrome P450. juniperpublishers.combioscientia.de

Recent advancements in deuteration methodologies, such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, have made the synthesis of selectively deuterated compounds more efficient and site-selective. researchgate.netrsc.org These improved techniques enhance the research utility of deuterated compounds like this compound by allowing for more precise labeling, which is critical for mechanistic studies. researchgate.net

The strategic placement of deuterium atoms can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. nih.gov This has led to the development of deuterated drugs with improved therapeutic properties. nih.govresearchgate.net While this compound is primarily used as an analytical standard, the principles of deuteration that enhance drug properties also underscore its stability and reliability in research applications. The continued evolution of deuteration technologies promises to provide even more sophisticated tools for drug discovery and development, further enhancing the value of deuterated compounds in research. nih.govassumption.edu

Advancement in DeuterationImpact on Research UtilityReference
Improved PharmacokineticsSlowing the rate of metabolism can increase a drug's half-life and exposure. nih.gov
Reduced ToxicityAltering metabolic pathways can decrease the formation of toxic metabolites. juniperpublishers.com
Enhanced SelectivityDeuteration can help reduce the formation of non-selective metabolites.
Site-Selective LabelingAdvanced methods like HIE allow for precise placement of deuterium, crucial for mechanistic studies. researchgate.netrsc.org

Expanded Applications in Systems Biology and Metabolomics Research

Stable isotope labeling is a powerful technique in systems biology and metabolomics, used to trace the metabolic fate of molecules within a biological system. ontosight.ai By replacing atoms with their stable isotopes, researchers can distinguish labeled from unlabeled molecules using mass spectrometry or nuclear magnetic resonance (NMR), allowing for the study of metabolic pathways and flux without perturbing the system. ontosight.aifrontiersin.org

This compound, as a deuterated compound, can be used as a tracer in metabolomics studies to investigate the metabolism of Acrivastine. researchgate.net This approach, known as stable isotope-assisted metabolomics, can reveal the downstream metabolites and metabolic pathways involved in the drug's biotransformation. frontiersin.org Global analysis of labeling patterns can help identify unexpected metabolic pathways and changes in metabolic flux associated with disease or drug treatment. frontiersin.org

The integration of metabolomics with other "omics" technologies like genomics and proteomics provides a more comprehensive understanding of biological systems. mdpi.com The use of stable isotope-labeled compounds like this compound is crucial in these integrated approaches to link genetic or protein expression changes to metabolic function. researchgate.net For example, metabolomics has been used to identify biomarkers for predicting the response to antihistamine therapy in allergic rhinitis. nih.gov

Application AreaRole of Stable Isotope Labeling (e.g., this compound)Reference
Metabolic Flux AnalysisTraces the flow of metabolites through biological pathways. frontiersin.org
Pathway DiscoveryIdentifies downstream metabolites and novel metabolic routes. frontiersin.org
Pharmacokinetics (ADME)Studies the absorption, distribution, metabolism, and excretion of drugs. ontosight.ai
ProteomicsQuantifies protein expression levels and studies protein-protein interactions (e.g., SILAC). ontosight.aiwikipedia.org

Role in Advanced Preclinical Methodologies and Mechanistic Toxicological Studies

Deuterated compounds play a significant role in advanced preclinical methodologies, particularly in mechanistic toxicological studies. researchgate.net The kinetic isotope effect resulting from deuteration can alter the rate of metabolism, which can be strategically used to investigate the mechanisms of drug-induced toxicity. juniperpublishers.comresearchgate.net

By selectively deuterating a site of metabolic activation, researchers can determine if a specific metabolic pathway is responsible for the formation of a reactive or toxic metabolite. researchgate.net If deuteration at a particular position mitigates toxicity, it provides strong evidence for the involvement of that metabolic route in the adverse effect. This approach has been used to understand and mitigate metabolism-mediated toxicities. researchgate.net

This compound can serve as a tool in such preclinical studies to investigate the toxicology of Acrivastine. By comparing the metabolic profiles and toxicological endpoints of Acrivastine and this compound, researchers can gain insights into whether specific metabolic pathways contribute to any potential toxicity. juniperpublishers.comresearchgate.net Furthermore, deuterated standards are essential in analytical methods used in toxicology to ensure accurate quantification of the parent drug and its metabolites in biological matrices. researchgate.netscielo.org.mx

Preclinical/Toxicological ApplicationFunction of Deuterated Compounds (e.g., this compound)Reference
Mechanistic ToxicologyInvestigate the role of specific metabolic pathways in toxicity by observing changes due to the kinetic isotope effect. researchgate.net
Metabolic ProfilingServe as a tracer to identify and compare metabolites of the deuterated vs. non-deuterated drug. juniperpublishers.comresearchgate.net
Pharmacokinetic/Toxicokinetic (PK/TK) StudiesUsed as an internal standard for accurate quantification of drug exposure in preclinical species. wikipedia.orgresearchgate.net
Metabolism-Mediated Toxicity AssessmentStrategic deuteration can help in mitigating toxicity by altering metabolic pathways away from the formation of reactive metabolites. researchgate.net

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Acrivastine-d8 in deuterium-labeling studies?

To ensure reproducibility, synthesize this compound using established deuterium incorporation methods (e.g., hydrogen-deuterium exchange under controlled pH and temperature). Characterization should involve nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>2</sup>H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>99%) and structural integrity. Cross-validate results with liquid chromatography–mass spectrometry (LC-MS) to detect residual non-deuterated impurities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to stressors (e.g., light, humidity, temperature fluctuations). Use a factorial design to isolate degradation pathways, and quantify degradation products via validated HPLC or LC-MS methods. Include control samples (non-deuterated Acrivastine) to assess isotopic effects on stability. Document deviations from ICH guidelines (e.g., Q1A(R2)) if applicable .

Q. What analytical techniques are essential for quantifying this compound in biological matrices during pharmacokinetic studies?

Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., this compound itself) to mitigate matrix effects. Validate methods per FDA bioanalytical guidelines, including specificity, linearity (1–1000 ng/mL range), and precision (<15% CV). Use deuterium-labeled analogs to correct for ion suppression/enhancement in plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data between this compound and its non-deuterated counterpart?

Discrepancies may arise from isotopic effects on hydrogen bonding or conformational stability. Address this by:

  • Performing parallel assays (e.g., radioligand binding, surface plasmon resonance) under identical conditions.
  • Calculating deuterium isotope effects (DIEs) using the Swain-Schaad relationship.
  • Cross-referencing crystallographic data (if available) to assess structural perturbations caused by deuterium substitution .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent data, employ mixed-effects models to account for inter-subject variability. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How should researchers design a metabolomics study to identify deuterium-related metabolic shifts in this compound?

Use a crossover design in animal models, comparing deuterated vs. non-deuterated groups. Employ untargeted metabolomics (LC-HRMS) paired with multivariate analysis (PCA, OPLS-DA) to detect isotopic discrimination in metabolic pathways. Confirm findings with <sup>13</sup>C- or <sup>15</sup>N-labeled tracers to isolate deuterium-specific effects .

Q. What ethical and methodological considerations apply when transitioning this compound studies from in vitro to in vivo models?

  • Adhere to ARRIVE 2.0 guidelines for animal studies, including sample-size justification and randomization.
  • Conduct pilot studies to assess deuterium toxicity (e.g., body weight, organ histopathology).
  • For human trials, include deuterium pharmacokinetic data in Investigational New Drug (IND) applications to address regulatory concerns about isotopic safety .

Methodological Guidelines for Data Reporting

  • Reproducibility : Document synthesis and analysis protocols in supplemental materials, including raw NMR/HRMS spectra and chromatograms .
  • Contradiction Analysis : Use funnel plots or sensitivity analyses to identify outliers in binding affinity datasets .
  • Ethical Compliance : Submit study designs to institutional review boards (IRBs) for deuterium-specific risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.